molecular formula C9H5ClF3N3O2 B3038484 3-Chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 866039-33-0

3-Chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B3038484
CAS No.: 866039-33-0
M. Wt: 279.6 g/mol
InChI Key: YLJBPGQARVBTKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a high-value chemical scaffold designed for research and development applications. The pyrazolo[1,5-a]pyrimidine (PP) core is a privileged structure in medicinal chemistry, known for its rigid, planar fused-ring system that allows for versatile functionalization at multiple positions . This specific derivative is synthetically tailored for constructing targeted molecular libraries, particularly for the discovery of protein kinase inhibitors . The electron-withdrawing trifluoromethyl group at the 7-position and the carboxylic acid at the 6-position are key handles for further chemical modification, enabling researchers to explore structure-activity relationships and optimize drug-like properties . The PP scaffold is a recognized pharmacophore in bioactive compounds with exceptional properties, including selective protein inhibition and anticancer activity . Its significance is demonstrated by its presence in commercial molecules and its ongoing investigation in areas such as phosphoinositide 3-kinase (PI3K) inhibition for the treatment of inflammatory and autoimmune diseases . This compound is offered For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic use, nor for personal application.

Properties

IUPAC Name

3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3N3O2/c1-3-5(10)7-14-2-4(8(17)18)6(9(11,12)13)16(7)15-3/h2H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJBPGQARVBTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C=NC2=C1Cl)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301133857
Record name 3-Chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301133857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866039-33-0
Record name 3-Chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866039-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301133857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrazole and pyrimidine intermediates under controlled conditions. For instance, the reaction of 3-chloro-2-methylpyrazole with a suitable pyrimidine derivative in the presence of a base can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow chemistry can be employed to scale up the production process while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions often involve solvents like dimethylformamide (DMF) or dichloromethane (DCM) and temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxides or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3-Chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives vary in substituent types, positions, and functional groups, leading to distinct physicochemical and biological properties. Below is a detailed comparison:

Substituent Position and Functional Group Variations

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight Key Differences vs. Target Compound Evidence ID
Ethyl 3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate 685108-15-0 C12H11ClF3N3O2 Ethyl ester (6), Cl (3), CF3 (7), Me (2) 329.68 Ester vs. carboxylic acid; higher lipophilicity
7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid - C16H13F3N4O2 NH2 (7), CF3Ph (3), Me (2) 350.30 Amino group enhances H-bonding potential
6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 695191-64-1 C9H6F3N3O2 COOH (2), Me (6), CF3 (7) 245.16 Carboxylic acid at position 2 alters electronic distribution
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid - C8H6BrN3O2 Br (3), Me (2) 272.06 Bromine (larger, less electronegative than Cl)

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in the target compound increases lipophilicity compared to non-fluorinated analogs. Esters (e.g., ethyl derivatives) exhibit higher logP values than carboxylic acids due to reduced polarity .
  • Solubility : Carboxylic acid derivatives (e.g., target compound) are more water-soluble than esterified counterparts. For example, ethyl esters require hydrolysis for bioavailability .
  • Reactivity : Chloro substituents (position 3) act as leaving groups, facilitating nucleophilic substitution reactions. Bromo analogs (e.g., CID 83669781) show slower reaction kinetics due to weaker C-Br bonds .

Data Tables

Table 1: Structural Comparison of Selected Analogs

Feature Target Compound Ethyl Ester (CAS 685108-15-0) 7-Amino Derivative
Functional Group (Position) COOH (6) COOEt (6) COOH (6), NH2 (7)
Halogen Cl (3) Cl (3) None
Trifluoromethyl Yes (7) Yes (7) Yes (3-CF3Ph)
Molecular Weight 309.69 (calculated) 329.68 350.30

Table 2: Key Physicochemical Trends

Property Carboxylic Acids Esters Halogenated Derivatives
LogP Lower (e.g., ~1.5) Higher (e.g., ~3.0) Varies with halogen size
Melting Point Higher (data unavailable) Lower Increases with halogen size
Reactivity Acid-catalyzed reactions Hydrolysis-sensitive Nucleophilic substitution

Biological Activity

Overview

3-Chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structure, characterized by a fused pyrazole and pyrimidine ring with various substituents, has drawn attention in medicinal chemistry and material science due to its potential biological activities.

Synthesis and Properties

The synthesis of this compound typically involves multistep reactions starting from readily available precursors. Common synthetic routes include cyclization reactions using pyrazole and pyrimidine derivatives under controlled conditions. For instance, the reaction of 3-chloro-2-methylpyrazole with suitable pyrimidine derivatives can yield the desired compound effectively.

Key Properties:

  • Molecular Formula: C9H7ClF3N3O2
  • Molecular Weight: 263.62 g/mol
  • CAS Number: 866039-33-0

The primary mechanism of action for this compound involves its role as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, it inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This interaction is facilitated through hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site .

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines:

Cell Line IC50 (μM) Effect
MDA-MB-231 (TNBC)0.126Strong inhibition of cell proliferation
MCF717.02Moderate effect compared to controls
Non-cancer MCF10A>200Minimal effect

These findings indicate a promising selectivity for cancer cells over non-cancerous cells, highlighting its potential as an anticancer agent .

In Vivo Studies

In vivo experiments using animal models have further supported the compound's anticancer properties. For instance, studies involving BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with this compound inhibited lung metastasis more effectively than known agents such as TAE226. The pharmacodynamic effects observed suggest that it may be a viable candidate for further development in cancer therapy .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound does not exhibit acute toxicity at concentrations up to 2000 mg/kg in Kunming mice. This favorable safety profile is crucial for its potential therapeutic applications .

Applications in Research

The compound's biological activity extends beyond anticancer applications. Its ability to interact with various biological targets makes it valuable in studying enzyme inhibition and signal transduction pathways. Additionally, due to its unique structural features, it is being explored for use in organic electronics and photophysical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.